molecular formula C7H6N2S B2376383 Thieno[2,3-c]pyridin-5-amine CAS No. 1326715-15-4

Thieno[2,3-c]pyridin-5-amine

Cat. No.: B2376383
CAS No.: 1326715-15-4
M. Wt: 150.2
InChI Key: RVQNZKJHYRFBBM-UHFFFAOYSA-N
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Description

Thieno[2,3-c]pyridin-5-amine is a bicyclic heteroaromatic compound that has garnered significant interest in medicinal chemistry. This compound features a fused ring system consisting of a thiophene ring and a pyridine ring, which imparts unique chemical and biological properties. The presence of nitrogen and sulfur atoms in the ring structure allows for diverse interactions with biological targets, making it a valuable scaffold for drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thieno[2,3-c]pyridin-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, leading to the formation of thieno[2,3-c]pyridine derivatives . Another approach involves the use of 2-cyanothioacetamide as a precursor, which undergoes cyclization in the presence of various reagents to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-c]pyridin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thieno[2,3-c]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Thieno[2,3-c]pyridin-5-amine involves its interaction with specific molecular targets, such as kinases. The compound acts as an ATP-mimetic inhibitor, binding to the ATP-binding site of the kinase and preventing its activity. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison: Thieno[2,3-c]pyridin-5-amine is unique due to its specific ring fusion and the presence of an amine group at the 5-position. This structural feature enhances its ability to form hydrogen bonds and interact with biological targets, distinguishing it from other similar compounds. Additionally, its versatility in undergoing various chemical reactions and its broad range of applications further highlight its uniqueness .

Properties

IUPAC Name

thieno[2,3-c]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-7-3-5-1-2-10-6(5)4-9-7/h1-4H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQNZKJHYRFBBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=CN=C(C=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 5-chlorothieno[2,3-c]pyridine (685 mg, 4.00 mmol), benzophenone imine (1.03 mL, 6.00 mmol), sodium tert-butoxide (595 mg, 6.00 mmol), Xantphos (358 mg, 0.600 mmol), tris(dibenzylideneacetone)dipalladium(0) (185 mg, 0.200 mmol) and toluene (40 mL) was heated at 120° C. under a nitrogen atmosphere for 3 h. After cooling, the reaction mixture was partitioned between EtOAc (50 mL) and water (50 mL). The aqueous layer was extracted with EtOAc (50 mL). The combined organic fractions were washed with water (30 mL) and brine (30 mL), dried over MgSO4, and concentrated in vacuo. The residue was dissolved in THF (80 mL) and treated with aqueous 2 N hydrochloric acid (8.0 mL, 16 mmol). After 1 h at RT, the reaction mixture was diluted with water (50 mL) and extracted with EtOAc (3×30 mL). The extracts were washed with water (2×30 mL) and brine (30 mL). The aqueous layer was treated with aqueous NaOH until the pH was >9 and then extracted with EtOAc (3×50 mL). The combined organic extracts were washed with brine (30 mL), dried over MgSO4, and concentrated in vacuo. The resultant solid was purified by ISCO chromatography (50% to 100% EtOAc:heptane) to afford 420 mg (70%) of the title compound as a yellow solid. 1H NMR (400 MHz, CDCl3) δ 8.64 (s, 1 H), 7.59 (d, J=5.6 Hz, 1 H), 7.12 (d, J=5.6 Hz, 1 H), 6.88 (d, J=1.2 Hz, 1 H), 4.36 (br s, 2 H); MS (ESI): 151.03 [M+H]+; HPLC tR=0.43 min (TOF: polar—3 min).
Quantity
685 mg
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reactant
Reaction Step One
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1.03 mL
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reactant
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595 mg
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reactant
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358 mg
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reactant
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185 mg
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catalyst
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40 mL
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solvent
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8 mL
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reactant
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50 mL
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solvent
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70%

Synthesis routes and methods II

Procedure details

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